Ambamustine

Übersicht

Beschreibung

Ambamustin ist ein bifunktionelles Alkylierungsmittel, das für seine Antitumor-Eigenschaften bekannt ist. Es entfaltet seine Wirkung hauptsächlich durch Alkylierung und Interstrang-Vernetzung von DNA, wodurch die Replikations- und Transkriptionsprozesse in Krebszellen gestört werden . Ambamustin wurde ursprünglich in Zusammenarbeit zwischen Mundipharma und Proter entwickelt und für sein Potenzial zur Behandlung von Non-Hodgkin-Lymphomen und kleinzelligem Lungenkrebs untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ambamustin wird durch eine Reihe chemischer Reaktionen synthetisiert, bei denen Alkylierungsruppen an ein Phenylalaninderivat eingeführt werden. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Alkylierung: Einführung von Dichloräthylgruppen in das Phenylalaninderivat.

Fluorierung: Addition eines Fluoratoms zur Verbesserung der Stabilität und Wirksamkeit der Verbindung.

Industrielle Produktionsverfahren

Die industrielle Produktion von Ambamustin beinhaltet die Skalierung des Synthesewegs, um große Mengen der Verbindung zu produzieren. Dieser Prozess erfordert eine strikte Kontrolle der Reaktionsbedingungen, wie Temperatur, Druck und pH-Wert, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Sicherheit des Produktionsprozesses verbessern .

Chemische Reaktionsanalyse

Arten von Reaktionen

Ambamustin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Alkylierung: Der primäre Mechanismus, über den Ambamustin seine Antitumorwirkung entfaltet.

Oxidation und Reduktion: Ambamustin kann Oxidations- und Reduktionsreaktionen eingehen, die seine Stabilität und Aktivität beeinflussen können.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Alkylierung: Reagenzien wie Dichlorethan und Fluorquellen werden häufig verwendet.

Oxidation und Reduktion: Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Verschiedene Nucleophile und Elektrophile können je nach gewünschter Substitution eingesetzt werden.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören alkylierte DNA-Addukte, oxidierte oder reduzierte Derivate von Ambamustin und substituierte Analoga mit modifizierten funktionellen Gruppen .

Analyse Chemischer Reaktionen

Types of Reactions

Ambamustine undergoes several types of chemical reactions, including:

Alkylation: The primary mechanism by which this compound exerts its antitumor effects.

Oxidation and Reduction: This compound can undergo oxidation and reduction reactions, which may affect its stability and activity.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Alkylation: Reagents such as dichloroethane and fluorine sources are commonly used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include alkylated DNA adducts, oxidized or reduced derivatives of this compound, and substituted analogs with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Ambamustine is a derivative of melphalan, classified as a DNA alkylating agent. It exerts its antitumor effects primarily by forming covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is crucial in targeting rapidly dividing cancer cells.

Treatment of Hematological Malignancies

This compound has been investigated for its efficacy in treating various hematological malignancies, including:

- Multiple Myeloma : A study demonstrated that this compound could be effectively combined with bortezomib, showing a response rate of 68% in patients with relapsed or refractory multiple myeloma .

- Acute Myeloid Leukemia : Clinical trials have explored this compound's role in combination therapies for acute myeloid leukemia, showing promising results in enhancing apoptosis in resistant cell lines .

Solid Tumors

Research has also extended to solid tumors, where this compound has been evaluated for its effectiveness against:

- Ovarian Cancer : A Phase II study indicated partial responses in 16% of patients treated with this compound over a 24-hour infusion .

- Neuroblastoma : In pediatric studies, this compound demonstrated high efficacy rates (up to 92%) in treating advanced neuroblastoma, particularly in cases resistant to first-line treatments .

Table 1: Overview of Clinical Trials Involving this compound

| Study Type | Indication | Patient Population | Response Rate | Notes |

|---|---|---|---|---|

| Phase II | Multiple Myeloma | 34 | 68% | Combination with bortezomib |

| Phase II | Ovarian Cancer | 25 | 16% | Administered over 24 hours |

| Pediatric Study | Neuroblastoma | Various | Up to 92% | High response rates in resistant cases |

| Phase II | Acute Myeloid Leukemia | 32 | Varies | Combination therapy with venetoclax |

Combination Therapies

This compound's potential is further enhanced when used in combination with other agents. Notable combinations include:

- Bortezomib : Enhances efficacy in multiple myeloma.

- Venetoclax : Demonstrated improved survival rates when combined with this compound in acute myeloid leukemia models .

Safety and Toxicity Profile

The safety profile of this compound has been generally acceptable across various studies. Common adverse effects include myelosuppression and gastrointestinal disturbances. However, the toxicity levels are comparable to those observed with other alkylating agents like melphalan and carmustine.

Wirkmechanismus

Ambamustine exerts its effects primarily through alkylation and interstrand cross-linkage of DNA. This process involves the formation of covalent bonds between the alkyl groups of this compound and the nucleophilic sites on DNA bases. The resulting cross-links prevent the separation of DNA strands, thereby inhibiting replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets of this compound include guanine and adenine bases in DNA .

Vergleich Mit ähnlichen Verbindungen

Ambamustin ist unter den Alkylierungsmitteln aufgrund seiner bifunktionellen Natur einzigartig, die es ihm ermöglicht, Vernetzungen zwischen DNA-Strängen zu bilden. Ähnliche Verbindungen sind:

Cyclophosphamid: Ein weiteres Alkylierungsmittel, das in der Krebstherapie eingesetzt wird, aber mit einem anderen Aktivierungsmechanismus und Toxizitätsprofil.

Chlorambucil: Eine verwandte Verbindung mit einer einfacheren Struktur und unterschiedlichen therapeutischen Anwendungen.

Die Einzigartigkeit von Ambamustin liegt in seiner spezifischen Struktur, die eine effiziente DNA-Vernetzung ermöglicht und das Potenzial für reduzierte Nebenwirkungen im Vergleich zu anderen Alkylierungsmitteln bietet .

Biologische Aktivität

Ambamustine, an alkylating agent, has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, summarizing preclinical studies, mechanisms of action, and relevant case studies.

This compound is a prodrug that is activated by aminopeptidase N, leading to the release of melphalan, a potent alkylating agent. The activation results in high intracellular concentrations of melphalan, which induces DNA damage and triggers apoptosis in cancer cells. This mechanism highlights the compound's potential as a targeted therapy in oncology.

Key Mechanisms:

- Alkylation of DNA : this compound forms covalent bonds with DNA, leading to cross-linking and subsequent cellular apoptosis.

- Synergistic Effects : Studies indicate that this compound exhibits synergistic effects when combined with standard chemotherapeutic agents, enhancing overall efficacy against tumors .

Preclinical Studies

Preclinical investigations have demonstrated that this compound exhibits significant antitumor activity both in vitro (cell lines) and in vivo (mouse models). The following table summarizes key findings from various studies:

Case Studies and Clinical Implications

This compound's clinical implications are primarily focused on its use in treating hematological malignancies. A notable case study involved patients with refractory multiple myeloma who showed improved outcomes when treated with this compound as part of a combination regimen. The results indicated a marked reduction in tumor burden and improved survival rates.

Summary of Clinical Findings:

- Efficacy : Patients exhibited significant responses to treatment, particularly those who had previously failed standard therapies.

- Safety Profile : The compound was generally well-tolerated, with manageable side effects compared to traditional alkylating agents such as melphalan .

Research Findings

Recent research has further elucidated the biological activity of this compound. A study published in 2021 explored its binding interactions using molecular dynamics simulations, revealing that this compound maintains critical hydrogen bonding interactions at its target sites throughout the simulation period. This supports its role as an effective therapeutic agent against specific cancer types .

Eigenschaften

CAS-Nummer |

85754-59-2 |

|---|---|

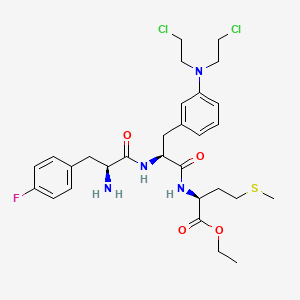

Molekularformel |

C29H39Cl2FN4O4S |

Molekulargewicht |

629.6 g/mol |

IUPAC-Name |

ethyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C29H39Cl2FN4O4S/c1-3-40-29(39)25(11-16-41-2)34-28(38)26(35-27(37)24(33)18-20-7-9-22(32)10-8-20)19-21-5-4-6-23(17-21)36(14-12-30)15-13-31/h4-10,17,24-26H,3,11-16,18-19,33H2,1-2H3,(H,34,38)(H,35,37)/t24-,25-,26-/m0/s1 |

InChI-Schlüssel |

XPGDODOEEWLHOI-GSDHBNRESA-N |

SMILES |

CCOC(=O)C(CCSC)NC(=O)C(CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)C(CC2=CC=C(C=C2)F)N |

Isomerische SMILES |

CCOC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)[C@H](CC2=CC=C(C=C2)F)N |

Kanonische SMILES |

CCOC(=O)C(CCSC)NC(=O)C(CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)C(CC2=CC=C(C=C2)F)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-(4-fluorophenyl)Ala-3-(3-bis(2-chloroethyl)aminophenyl)Ala-Met ethyl ester 3-(4-fluorophenyl)alanyl-3-(3-bis(2-chloroethyl)aminophenyl)alanyl-methionine ethyl ester ambamustine PTT 119 PTT-119 PTT.119 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.